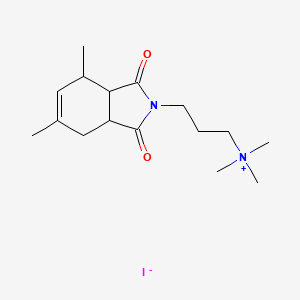![molecular formula C16H22N4O2 B5426532 N'-ethyl-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5426532.png)
N'-ethyl-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-ethyl-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, commonly known as EIMU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EIMU is a urea derivative that possesses a unique molecular structure, making it an attractive compound for researchers to study.
作用机制
The mechanism of action of EIMU involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division, intracellular transport, and cell shape maintenance. By inhibiting tubulin polymerization, EIMU disrupts the formation of microtubules, leading to the inhibition of cell division and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
EIMU has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, EIMU has been shown to possess anti-inflammatory properties. EIMU has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, EIMU has been shown to possess neuroprotective properties and has been found to improve cognitive function in animal models.
实验室实验的优点和局限性
EIMU possesses several advantages for lab experiments. It is a stable compound that can be easily synthesized using a simple and efficient method. Additionally, EIMU exhibits potent anti-cancer activity and possesses various biochemical and physiological effects, making it an attractive compound for researchers to study. However, EIMU also possesses several limitations. It has poor solubility in water, which can make it challenging to use in some experiments. Additionally, EIMU has not been extensively studied in humans, and its safety and efficacy in humans are not well understood.
未来方向
There are several future directions for research on EIMU. One potential area of research is the development of EIMU-based drugs for the treatment of cancer. Additionally, EIMU has been found to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various inflammatory and neurological diseases. Further research is needed to fully understand the safety and efficacy of EIMU in humans and to explore its potential applications in various fields.
Conclusion:
In conclusion, EIMU is a urea derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. EIMU exhibits potent anti-cancer activity, possesses anti-inflammatory and neuroprotective properties, and has several advantages for lab experiments. However, further research is needed to fully understand the safety and efficacy of EIMU in humans and to explore its potential applications in various fields.
合成方法
EIMU can be synthesized using a simple and efficient method. The synthesis involves the reaction of N-isopropyl-N'-methylurea with 4-methylphenylhydrazine and ethyl chloroformate in the presence of a base. The resulting product is then treated with oxalyl chloride and triethylamine to obtain EIMU.
科学研究应用
EIMU has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the field of cancer treatment. EIMU has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, EIMU has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells.
属性
IUPAC Name |
3-ethyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-5-17-16(21)20(11(2)3)10-14-18-15(19-22-14)13-8-6-12(4)7-9-13/h6-9,11H,5,10H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXJYDZRFDRYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CC1=NC(=NO1)C2=CC=C(C=C2)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-phenyl-5-{4-[(phenylsulfonyl)methyl]phenyl}-1,2,4-oxadiazole](/img/structure/B5426450.png)
![3-methyl-2-{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B5426464.png)
![1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5426465.png)
![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-(2-methoxy-4-nitrophenyl)acrylamide](/img/structure/B5426466.png)
![7-{[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5426479.png)

![4-(4-bromobenzoyl)-5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5426481.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5426488.png)
![N-methyl-3-(tetrahydro-2-furanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1-propanamine dihydrochloride](/img/structure/B5426495.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5426503.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5426508.png)
![N-{[(2-iodophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5426525.png)
![1-methyl-7-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-1H-imidazo[1,2-b]pyrazole](/img/structure/B5426531.png)
![1-methyl-N-{4-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5426540.png)